molecular formula C2H6Se3 B14718809 Dimethyl triselenide CAS No. 22009-80-9

Dimethyl triselenide

Cat. No.: B14718809
CAS No.: 22009-80-9
M. Wt: 267.0 g/mol
InChI Key: JLYHRGWTAZOXPR-UHFFFAOYSA-N
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Description

Dimethyl triselenide is an organoselenium compound with the chemical formula (CH₃Se)₂Se It is a member of the selenide family, which includes various compounds containing selenium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl triselenide can be synthesized through several methods. One common approach involves the reaction of dimethyl selenide with selenium in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product.

Another method involves the reaction of dimethyl diselenide with selenium in the presence of a reducing agent. This reaction also occurs under mild conditions and produces this compound as the main product.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and specialized equipment to ensure high yields and purity. The process typically includes the following steps:

    Preparation of Reactants: Dimethyl selenide and selenium are prepared and purified.

    Reaction: The reactants are combined in a reactor under controlled conditions, such as temperature and pressure.

    Purification: The resulting this compound is purified using techniques such as distillation or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl triselenide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dimethyl selenone and other selenium-containing compounds.

    Reduction: It can be reduced to form dimethyl selenide and elemental selenium.

    Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organoselenium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.

Major Products

    Oxidation: Dimethyl selenone and other selenium oxides.

    Reduction: Dimethyl selenide and elemental selenium.

    Substitution: Various organoselenium compounds, depending on the nucleophile used.

Scientific Research Applications

Dimethyl triselenide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.

    Biology: this compound has been studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research has shown that this compound may have therapeutic potential in the treatment of certain diseases, such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and materials, including semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of dimethyl triselenide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It may also modulate redox-sensitive signaling pathways, leading to changes in gene expression and cellular function.

In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) through the activation of specific signaling pathways, such as the mitochondrial pathway. It can also inhibit the growth and proliferation of cancer cells by interfering with key cellular processes, such as DNA replication and repair.

Comparison with Similar Compounds

Dimethyl triselenide is similar to other organoselenium compounds, such as dimethyl diselenide and dimethyl selenide. it has unique properties that distinguish it from these compounds:

    Dimethyl Diselenide: this compound has a higher selenium content and different reactivity compared to dimethyl diselenide. It is more prone to oxidation and can form different selenium-containing products.

    Dimethyl Selenide: this compound has a higher molecular weight and different chemical properties compared to dimethyl selenide. It is less volatile and has a higher boiling point.

Similar Compounds

  • Dimethyl Diselenide
  • Dimethyl Selenide
  • Dimethyl Selenone
  • Dimethyl Selenyl Sulfide

These compounds share some similarities with this compound but also have distinct chemical and physical properties that make them unique.

Properties

CAS No.

22009-80-9

Molecular Formula

C2H6Se3

Molecular Weight

267.0 g/mol

IUPAC Name

(methyltriselanyl)methane

InChI

InChI=1S/C2H6Se3/c1-3-5-4-2/h1-2H3

InChI Key

JLYHRGWTAZOXPR-UHFFFAOYSA-N

Canonical SMILES

C[Se][Se][Se]C

Origin of Product

United States

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